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molecular formula C10H10ClN3O2 B8665116 Ethyl 6-chloro-3-methylimidazo[1,2-b]pyridazine-2-carboxylate

Ethyl 6-chloro-3-methylimidazo[1,2-b]pyridazine-2-carboxylate

Cat. No. B8665116
M. Wt: 239.66 g/mol
InChI Key: AWTAPOCUIOOFIB-UHFFFAOYSA-N
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Patent
US06248740B1

Procedure details

5.83 g of 3-amino-6-chloropyridazine was suspended in 70 ml of ethanol; 9.75 g of methyl 3-bromo-2-oxobutyrate and 8.6 ml of N-ethyldiisopropylamine were added, followed by thermal refluxing for 5 hours. After cooling, the mixture was concentrated under reduced pressure; the residue was ajusted to pH 7 by the addition of an aqueous solution of sodium hydrogen carbonate and extracted with ethyl acetate-tetrahydrofuran (1:1); the extract was washed with saline and dried with magnesium sulfate. The dry product was concentrated under reduced pressure; ethyl acetate was added to the residue; the crystal precipitated was collected by filtration, washed with ethyl acetate and dried to yield 3.9 g of the title compound.
Quantity
5.83 g
Type
reactant
Reaction Step One
Quantity
9.75 g
Type
reactant
Reaction Step Two
Quantity
8.6 mL
Type
reactant
Reaction Step Two
Quantity
70 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[N:3]=[N:4][C:5]([Cl:8])=[CH:6][CH:7]=1.Br[CH:10]([CH3:17])[C:11](=O)[C:12]([O:14][CH3:15])=[O:13].[CH2:18](N(C(C)C)C(C)C)C>C(O)C>[Cl:8][C:5]1[CH:6]=[CH:7][C:2]2[N:3]([C:10]([CH3:17])=[C:11]([C:12]([O:14][CH2:15][CH3:18])=[O:13])[N:1]=2)[N:4]=1

Inputs

Step One
Name
Quantity
5.83 g
Type
reactant
Smiles
NC=1N=NC(=CC1)Cl
Step Two
Name
Quantity
9.75 g
Type
reactant
Smiles
BrC(C(C(=O)OC)=O)C
Name
Quantity
8.6 mL
Type
reactant
Smiles
C(C)N(C(C)C)C(C)C
Step Three
Name
Quantity
70 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
refluxing for 5 hours
Duration
5 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CONCENTRATION
Type
CONCENTRATION
Details
the mixture was concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
the residue was ajusted to pH 7 by the addition of an aqueous solution of sodium hydrogen carbonate
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate-tetrahydrofuran (1:1)
WASH
Type
WASH
Details
the extract was washed with saline
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
The dry product was concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
ethyl acetate was added to the residue
CUSTOM
Type
CUSTOM
Details
the crystal precipitated
FILTRATION
Type
FILTRATION
Details
was collected by filtration
WASH
Type
WASH
Details
washed with ethyl acetate
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=CC=2N(N1)C(=C(N2)C(=O)OCC)C
Measurements
Type Value Analysis
AMOUNT: MASS 3.9 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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